molecular formula C15H20N2O B2869659 2-(1-Adamantyl)-6-methylpyrimidin-4-ol CAS No. 67305-21-9

2-(1-Adamantyl)-6-methylpyrimidin-4-ol

Cat. No.: B2869659
CAS No.: 67305-21-9
M. Wt: 244.338
InChI Key: LDAGZCYJKXNMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Adamantyl)-6-methylpyrimidin-4-ol is a compound that features an adamantyl group attached to a pyrimidine ring. The adamantyl group is a bulky, diamond-like structure that imparts unique properties to the molecule, such as increased stability and lipophilicity. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)-6-methylpyrimidin-4-ol typically involves the introduction of the adamantyl group to a pyrimidine precursor. One common method is the alkylation of a pyrimidine derivative with an adamantyl halide under basic conditions. For example, the reaction of 6-methylpyrimidin-4-ol with 1-bromoadamantane in the presence of a base like potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or chromatography, are scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to yield a dihydropyrimidine derivative.

    Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 2-(1-Adamantyl)-6-methylpyrimidin-4-one.

    Reduction: 2-(1-Adamantyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-4-ol.

    Substitution: Various substituted adamantyl-pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Adamantyl)-6-methylpyrimidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, potentially inhibiting their function. This can lead to the modulation of various biological pathways, such as signal transduction and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Adamantyl)-6-methylpyrimidin-4-ol is unique due to the combination of the adamantyl group with the pyrimidine ring. This structure imparts both stability and biological activity, making it a valuable compound for various applications. The presence of the hydroxyl group also allows for further functionalization, expanding its utility in synthetic chemistry.

Properties

IUPAC Name

2-(1-adamantyl)-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-9-2-13(18)17-14(16-9)15-6-10-3-11(7-15)5-12(4-10)8-15/h2,10-12H,3-8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAGZCYJKXNMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.